Chlormethiazole hydrochloride
Overview
Description
Chlormethiazole hydrochloride, also known as Clomethiazole, is a well-established γ-aminobutyric acid (GABAA)-mimetic drug . It is a sedative and hypnotic that is widely used in treating and preventing symptoms of acute alcohol withdrawal . It is structurally related to thiamine (vitamin B1) but acts like a sedative, hypnotic, muscle relaxant, and anticonvulsant . It is also used for the management of agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .
Molecular Structure Analysis
The molecular formula of Chlormethiazole hydrochloride is C6H8ClNS . The average molecular weight is 198.11 . The structure includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis
Chlormethiazole hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Scientific Research Applications
Cytochrome P450 2E1 Inhibition
Chlormethiazole hydrochloride demonstrates significant inhibition of the cytochrome P450 2E1 enzyme. This property was observed in both in vivo and in vitro studies involving human subjects and liver microsomes. The inhibition was noted to be noncompetitive and efficient, suggesting its potential benefit in alcohol detoxification due to the detrimental effects of cytochrome P450 2E1 induction after chronic ethanol consumption (Gebhardt et al., 1997).
Alcoholic Liver Disease
Chlormethiazole's effect on liver damage was assessed in an experimental rat model of alcoholic liver disease. It showed a protective effect on the liver by inhibiting CYP2E1 activity in vivo, which is crucial in ethanol-induced liver disease. This suggests its therapeutic potential in mitigating liver injury associated with alcoholism (Gouillon et al., 2000).
Neuroprotection in Stroke Models
Chlormethiazole has been explored as a neuroprotective agent in animal models of stroke. Despite promising results in rodents and primates, phase III clinical trials showed limited success. This discrepancy indicates the need for further research to bridge the gap between animal models and human trials (Wilby & Hutchinson, 2006).
Interaction with Methamphetamine
Research has indicated that chlormethiazole potentiates the discriminative stimulus effects of methamphetamine in rats, suggesting a behavioral interaction between the two substances. This interaction is different from the classical GABAergic drugs, implying non-GABAergic mechanisms in chlormethiazole's effects (Gasior et al., 2004).
GABAA Receptor Complex Modulation
Chlormethiazole is known to perturb the GABAA receptor complex. It increases Cl- uptake in rat cortical synaptoneurosomes and inhibits binding of certain ligands to the GABAA receptor complex. These neurochemical actions help to understand its sedative and anticonvulsive properties (Moody & Skolnick, 1989).
Neuroprotective Activity in Cerebral Ischemia
Chlormethiazole's neuroprotective activity was assessed in a model of transient focal ischemia. The treatment was found to be effective when administered before or shortly after ischemic events, suggesting its potential in treating neurodegeneration following stroke or cardiac arrest (Cross et al., 1991).
Safety And Hazards
Future Directions
Chlormethiazole hydrochloride has been investigated for use in strokes . It has shown promise in animal models of stroke, but Phase III clinical trials have not been successful . The discrepancy between animal and human studies may be due to differences in survival times, speed of drug administration, and fundamental differences between species .
properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYKSLKNMTBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597589 | |
Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormethiazole hydrochloride | |
CAS RN |
6001-74-7 | |
Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomethiazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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